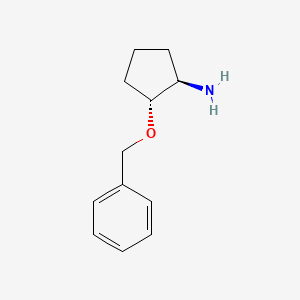(1R,2R)-2-(Benzyloxy)cyclopentanamine
CAS No.: 181495-36-3; 181657-56-7
Cat. No.: VC6185374
Molecular Formula: C12H17NO
Molecular Weight: 191.274
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 181495-36-3; 181657-56-7 |
|---|---|
| Molecular Formula | C12H17NO |
| Molecular Weight | 191.274 |
| IUPAC Name | (1R,2R)-2-phenylmethoxycyclopentan-1-amine |
| Standard InChI | InChI=1S/C12H17NO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12-/m1/s1 |
| Standard InChI Key | JIMSXLUBRRQALI-VXGBXAGGSA-N |
| SMILES | C1CC(C(C1)OCC2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Profile
(1R,2R)-2-(Benzyloxy)cyclopentanamine belongs to the class of bicyclic amines, featuring a five-membered cyclopentane ring with trans-configuration substituents at positions 1 and 2 (Table 1). The benzyloxy group () contributes to its hydrophobic character, while the primary amine group enables participation in nucleophilic reactions and hydrogen bonding .
Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 181657-56-7 | |
| Molecular Formula | ||
| Molar Mass | 191.27 g/mol | |
| Stereochemistry | (1R,2R) | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
The compound’s InChI identifier is \text{InChI=1S/C}_{12}\text{H}_{17}\text{NO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12-/m1/s1, confirming its trans-configuration .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (1R,2R)-2-(Benzyloxy)cyclopentanamine involves three key steps (Scheme 1):
-
Protection of Cyclopentanone: Cyclopentanone is reacted with benzyl bromide in the presence of a base to form 2-benzyloxycyclopentanone .
-
Stereoselective Reduction: The ketone is reduced using catalysts like (-CBS (Corey-Bakshi-Shibata) to achieve the desired (1R,2R) diastereomer.
-
Amine Introduction: The resulting alcohol is converted to an amine via a Gabriel synthesis or reductive amination .
Scheme 1:
Optimization and Yield
Chiral chromatography or enzymatic resolution is often required to isolate the (1R,2R) isomer from stereochemical byproducts . Industrial-scale processes report yields of 60–75% with enantiomeric excess (ee) >98% .
Physicochemical Properties
Solubility and Lipophilicity
The benzyloxy group increases logP (partition coefficient) to approximately 2.1, indicating moderate lipophilicity. This property enhances membrane permeability but reduces aqueous solubility (<1 mg/mL at 25°C) .
Stability
The compound is stable under inert atmospheres but susceptible to oxidation at the amine group. Storage recommendations include airtight containers at 2–8°C .
Reactivity and Functionalization
Key Reactions
-
Amine Alkylation: Reacts with alkyl halides to form secondary amines.
-
Benzyloxy Deprotection: Hydrogenolysis over Pd/C removes the benzyl group, yielding 2-hydroxycyclopentanamine .
-
Schiff Base Formation: Condenses with aldehydes/ketones to form imines.
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | CHI, KCO | N-Methyl derivative |
| Hydrogenolysis | H, Pd/C (10%) | 2-Hydroxycyclopentanamine |
| Reductive Amination | Benzaldehyde, NaBH | N-Benzyl derivative |
Applications in Medicinal Chemistry
Pharmacophore Development
The compound’s rigid cyclopentane scaffold and amine functionality make it a versatile building block for dopamine receptor ligands and enzyme inhibitors . For example, derivatives have been explored as:
Case Study: HDAC Inhibition
Modification of the amine group with a hydroxamic acid moiety yielded a compound with IC = 120 nM against HDAC6, demonstrating potential for treating multiple myeloma .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume